molecular formula C20H20ClN3O3 B7715115 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide

Cat. No. B7715115
M. Wt: 385.8 g/mol
InChI Key: TZHXRWRQGKXSAS-UHFFFAOYSA-N
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.

Mechanism of Action

The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, specifically cyclooxygenase-2 (COX-2) and lipooxygenase (LOX).
Biochemical and Physiological Effects:
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation. It has also been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific effects of inhibiting these enzymes, without affecting other cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide. One potential direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to study its effects on other enzymes and cellular processes, in order to gain a better understanding of its mechanism of action. Additionally, future research could focus on developing more potent and selective inhibitors of COX-2 and LOX, based on the structure of this compound.

Synthesis Methods

The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole. The final step involves the reaction of this compound with 4-ethoxybenzoyl chloride to form the desired product.

Scientific Research Applications

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide has been found to have potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, making it useful in the study of enzyme kinetics. It has also been found to have potential as an anti-inflammatory agent, making it useful in the study of inflammation and related diseases.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-2-26-15-12-10-14(11-13-15)22-18(25)8-5-9-19-23-20(24-27-19)16-6-3-4-7-17(16)21/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHXRWRQGKXSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide

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